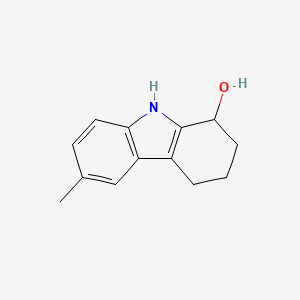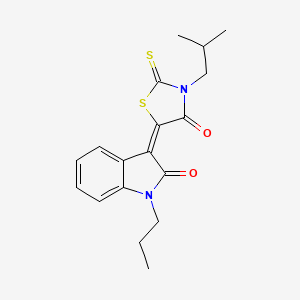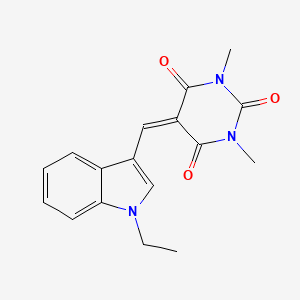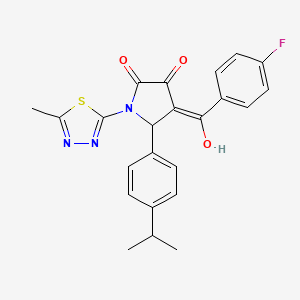![molecular formula C23H16N2O5S B11632613 2-(5-{(Z)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11632613.png)
2-(5-{(Z)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(5-{(Z)-[1-(4-méthylphényl)-4,6-dioxo-2-thioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}furan-2-yl)benzoïque est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un fragment d'acide benzoïque, un cycle furane et un dérivé de pyrimidine, ce qui en fait un sujet d'intérêt pour la recherche en chimie organique et en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-(5-{(Z)-[1-(4-méthylphényl)-4,6-dioxo-2-thioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}furan-2-yl)benzoïque implique généralement plusieurs étapes :
Formation du dérivé de pyrimidine : Le dérivé de pyrimidine peut être synthétisé par une réaction de condensation entre le 4-méthylbenzaldéhyde et la thiourée en présence d'une base telle que l'hydroxyde de sodium.
Synthèse du cycle furane : Le cycle furane peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié tel que le 2-furancarboxaldéhyde.
Réaction de couplage : La dernière étape consiste à coupler le dérivé de pyrimidine au cycle furane et au fragment d'acide benzoïque à l'aide d'un réactif de couplage approprié tel que le dicyclohexylcarbodiimide (DCC) dans des conditions douces.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP).
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(5-{(Z)-[1-(4-méthylphényl)-4,6-dioxo-2-thioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}furan-2-yl)benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du fragment d'acide benzoïque.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que les amines ou les alcools en présence d'une base comme la triéthylamine.
Principaux produits
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec moins de groupes fonctionnels contenant de l'oxygène.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les atomes d'hydrogène.
Applications de la recherche scientifique
L'acide 2-(5-{(Z)-[1-(4-méthylphényl)-4,6-dioxo-2-thioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}furan-2-yl)benzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de référence pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(5-{(Z)-[1-(4-méthylphényl)-4,6-dioxo-2-thioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}furan-2-yl)benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, ce qui conduit à la modulation de leur activité.
Voies impliquées : Le composé peut affecter diverses voies cellulaires, notamment celles impliquées dans la prolifération cellulaire, l'apoptose et la transduction du signal.
Applications De Recherche Scientifique
2-(5-{[(5Z)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(5-{[(5Z)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(5-{(Z)-[1-(4-méthylphényl)-4,6-dioxo-2-thioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}furan-2-yl)benzoïque : Le composé parent.
Dérivés de l'acide 2-(5-{(Z)-[1-(4-méthylphényl)-4,6-dioxo-2-thioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}furan-2-yl)benzoïque : Composés présentant des structures similaires mais des substituants différents.
Unicité
L'unicité de l'acide 2-(5-{(Z)-[1-(4-méthylphényl)-4,6-dioxo-2-thioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}furan-2-yl)benzoïque réside dans sa structure complexe, qui combine plusieurs groupes fonctionnels et cycles, ce qui en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C23H16N2O5S |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
2-[5-[(Z)-[1-(4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H16N2O5S/c1-13-6-8-14(9-7-13)25-21(27)18(20(26)24-23(25)31)12-15-10-11-19(30-15)16-4-2-3-5-17(16)22(28)29/h2-12H,1H3,(H,28,29)(H,24,26,31)/b18-12- |
Clé InChI |
XDDKTWMJPWXZER-PDGQHHTCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/C(=O)NC2=S |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)C(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11632538.png)


![3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11632548.png)
![4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11632553.png)



![(5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11632582.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11632590.png)

![3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632597.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632604.png)
